Product packaging for 1,2-Bis(dibromomethyl)-3-nitrobenzene(Cat. No.:CAS No. 184026-01-5)

1,2-Bis(dibromomethyl)-3-nitrobenzene

Cat. No.: B14782777
CAS No.: 184026-01-5
M. Wt: 466.75 g/mol
InChI Key: IBUSQAGSVWPMPS-UHFFFAOYSA-N
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Description

1,2-Bis(dibromomethyl)-3-nitrobenzene (CAS 184026-01-5) is a high-purity, synthetic organobromine compound with a molecular formula of C~8~H~6~Br~4~NO~2~ . It is a solid supplied for research applications only. This compound is a polysubstituted benzene derivative, a class of compounds that serve as critical intermediates in sophisticated multi-step organic synthesis . Its molecular structure, featuring multiple reactive bromine sites and an electron-withdrawing nitro group, makes it a valuable precursor in the synthesis of complex macrocyclic compounds and other functional organic materials . The dibromomethyl groups are highly reactive and can participate in various nucleophilic substitution reactions, allowing researchers to construct larger, more complex molecular architectures. The nitro group's strong electron-withdrawing effect can be used to tune the electronic properties of the resulting molecules and offers a handle for further functionalization, for example, through reduction to an aniline. As a key building block, it enables research in areas such as supramolecular chemistry, materials science, and the development of novel pharmaceuticals and ligands . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handle with care, as it is likely a hazardous chemical .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br4NO2 B14782777 1,2-Bis(dibromomethyl)-3-nitrobenzene CAS No. 184026-01-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184026-01-5

Molecular Formula

C8H5Br4NO2

Molecular Weight

466.75 g/mol

IUPAC Name

1,2-bis(dibromomethyl)-3-nitrobenzene

InChI

InChI=1S/C8H5Br4NO2/c9-7(10)4-2-1-3-5(13(14)15)6(4)8(11)12/h1-3,7-8H

InChI Key

IBUSQAGSVWPMPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(Br)Br)C(Br)Br

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1,2 Bis Dibromomethyl 3 Nitrobenzene

Reactions Involving the Dibromomethyl Functionalities

The primary reaction sites of 1,2-Bis(dibromomethyl)-3-nitrobenzene are the four benzylic bromine atoms. The presence of the adjacent nitro group enhances the electrophilicity of the benzylic carbons, making them prone to a variety of transformations.

Nucleophilic Substitution Reactions at the Dibromomethyl Centers

The dibromomethyl groups are excellent leaving groups, readily displaced by a range of nucleophiles. These reactions typically proceed via an SN2 mechanism, although the formation of a stabilized benzylic carbocation in an SN1-type process is also possible under certain conditions. Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are known to be effective precursors for the synthesis of macrocycles through SN2 reactions nih.gov.

While specific studies detailing the reaction of this compound with amines are not extensively documented in the reviewed literature, the general reactivity of benzylic halides suggests that it will readily react with primary and secondary amines. Such reactions are anticipated to yield complex nitrogen-containing heterocyclic structures through cyclocondensation reactions. The initial nucleophilic attack by the amine on one of the dibromomethyl carbons would be followed by subsequent intramolecular or intermolecular substitutions, potentially leading to the formation of macrocyclic compounds nih.gov. The kinetics of aromatic nucleophilic substitution between 1,2-dinitrobenzene (B166439) and primary amines have been studied, indicating that such reactions are well-established rsc.org.

Analogous to nitrogen nucleophiles, sulfur-containing nucleophiles such as thiols and thiourea (B124793) are expected to react with this compound to form sulfur-containing heterocycles. For instance, bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been synthesized and investigated for their biological activities mdpi.com. The reaction of 2-bromomethyl-1,3-thiaselenole with thiourea has been shown to result in a rearranged six-membered isothiuronium (B1672626) salt, highlighting the potential for complex rearrangements and cyclizations with sulfur nucleophiles researchgate.net. The design and synthesis of bis(thiourea) ligands for use in catalysis also underscores the utility of reactions involving this functional group lookchem.com.

The reaction of this compound with oxygen-containing nucleophiles, particularly water or hydroxide (B78521) ions, is a key transformation. This hydrolysis reaction leads to the formation of the corresponding aromatic dialdehyde (B1249045). This process is often carried out in the presence of an acid, such as fuming sulfuric acid, to facilitate the conversion of the gem-dibromide to a carbonyl group sciengine.comresearchgate.net.

Elimination Reactions Facilitated by Dibromomethyl Groups

While not extensively documented for this specific compound, tetrabromo-o-xylene derivatives can undergo elimination reactions. For example, the reaction of α,α,α',α'-tetrabromo-o-xylene with sodium iodide can lead to the formation of α,α'-dibromo-o-xylylene, an intermediate that can be trapped by dienophiles wikipedia.org. This suggests that under appropriate basic conditions, this compound could potentially undergo dehydrobromination to form highly reactive intermediates.

Conversion to Aromatic Dialdehydes

One of the most significant applications of this compound is its role as a precursor to 3-nitrobenzene-1,2-dicarbaldehyde, also known as 3-nitrophthalaldehyde. This transformation is typically achieved through hydrolysis of the dibromomethyl groups.

A general and efficient method for the synthesis of substituted benzene-1,2-dicarboxaldehydes involves a two-step process starting from the corresponding substituted o-xylene (B151617). The first step is a radical bromination to form the 1,2-bis(dibromomethyl)benzene (B1266051) derivative, followed by hydrolysis sciengine.comresearchgate.net.

The hydrolysis is often carried out using fuming sulfuric acid, followed by quenching with water. An improved procedure involves the neutralization of excess acid with solid sodium bicarbonate before hydrolysis, which has been shown to lead to cleaner products and higher yields sciengine.com.

Table 1: Synthesis of Substituted Benzene-1,2-dicarboxaldehydes via Hydrolysis of 1,2-Bis(dibromomethyl)benzenes sciengine.com

Starting MaterialHydrolysis ConditionsProductYield (%)
4-Chloro-1,2-bis(dibromomethyl)benzene1. Fuming H₂SO₄2. NaHCO₃3. H₂O4-Chloro-1,2-benzenedicarboxaldehyde72
4-Bromo-1,2-bis(dibromomethyl)benzene1. Fuming H₂SO₄2. NaHCO₃3. H₂O4-Bromo-1,2-benzenedicarboxaldehyde75
4-Fluoro-1,2-bis(dibromomethyl)benzene1. Fuming H₂SO₄2. NaHCO₃3. H₂O4-Fluoro-1,2-benzenedicarboxaldehyde68
4-Nitro-1,2-bis(dibromomethyl)benzene1. Fuming H₂SO₄2. NaHCO₃3. H₂O4-Nitro-1,2-benzenedicarboxaldehyde65

Note: While the table provides data for the 4-nitro isomer, a similar reactivity and yield can be expected for the 3-nitro isomer, this compound.

This conversion is a crucial step in the synthesis of various more complex molecules where the dialdehyde functionality can be used for subsequent condensation and cyclization reactions.

Dear User,

Following a comprehensive search of scientific databases and literature, it has been determined that there is no available published research on the specific chemical reactivity and transformation pathways of the compound “this compound” as outlined in your request.

The search for data on its reductive transformations, including catalytic hydrogenation and chemical reduction, as well as its palladium-catalyzed transformations like reductive carbonylation and cross-coupling reactions, did not yield any specific results for this particular molecule. The available scientific literature focuses on the reactivity of related but structurally distinct compounds, such as other isomers or analogues without the nitro group.

Due to the strict instructions to focus solely on "this compound" and to not introduce information outside the explicit scope of the provided outline, it is not possible to generate the requested article. To do so would require speculating on its reactivity based on general principles of nitroarene chemistry, which would violate the core requirements of your request.

Therefore, the article cannot be generated at this time due to the absence of specific scientific data for the target compound.

Palladium-Catalyzed Transformations Involving the Nitro Group

Cyclization and Annulation Reactions of the Substituted Nitrobenzene (B124822) Scaffold

The presence of two vicinal dibromomethyl groups on the 3-nitrobenzene scaffold imparts significant reactivity to this compound, making it a valuable precursor for constructing more complex molecular architectures. These reactive benzylic bromide functionalities can undergo a variety of cyclization and annulation reactions to form fused ring systems and large macrocyclic structures. The transformation pathways are largely dictated by the choice of co-reagents and reaction conditions, which can be tuned to favor either intramolecular or intermolecular processes.

Formation of Polycyclic Aromatic Systems (e.g., Naphthalene (B1677914) Derivatives)

The 1,2-bis(dibromomethyl)benzene framework is a well-established synthon for the construction of naphthalene ring systems. nih.gov This transformation typically involves a debromination reaction to generate a highly reactive intermediate, which then undergoes cyclization. In the case of this compound, this annulation reaction would lead to the formation of a nitro-substituted naphthalene derivative. The general strategy involves treating the tetrabromide with a reagent capable of inducing the elimination of bromine atoms, leading to the formation of new carbon-carbon bonds.

For instance, the dehalogenative coupling of related compounds like 2,3-bis(dibromomethyl)naphthalene (B14459223) on metal surfaces has been studied to understand the formation of C-C bonds, which can lead to dimerization or polymerization depending on the reaction conditions. d-nb.info These studies provide insight into the fundamental steps of debromination and subsequent bond formation that underpin the synthesis of larger polycyclic systems from such precursors.

The choice of co-reagent is critical in directing the cyclization to form naphthalene derivatives. Reagents like sodium iodide or potassium iodide are frequently employed to facilitate this transformation. researchgate.net The iodide ion plays a multifaceted role in the reaction mechanism.

Initially, iodide can act as a potent nucleophile, displacing the benzylic bromides in a Finkelstein-type reaction to form a more reactive iodo-intermediate. The carbon-iodine bond is weaker than the carbon-bromine bond, making subsequent steps more favorable. More importantly, iodide can act as a reducing agent, promoting the reductive debromination of the tetrabromide. This process generates the key reactive diene intermediate necessary for the annulation. The use of sodium iodide in conjunction with tetrabromoxylene systems is known to generate reactive dienes that can be trapped in cycloaddition reactions, highlighting the role of the iodide in facilitating the formation of the crucial intermediate for cyclization. researchgate.net

Halogen Exchange (optional): Iodide may substitute one or more bromide atoms.

Reductive Elimination: The iodide ion facilitates the elimination of bromine (as Br₂ or IBr), leading to the formation of a conjugated diene system (an o-quinodimethane derivative).

Electrocyclization: The highly reactive diene undergoes a thermally or photochemically allowed 6π-electrocyclization to form a new six-membered ring.

Aromatization: Subsequent elimination of HBr or other species leads to the final, stable aromatic naphthalene product.

The efficiency of this process is dependent on factors such as the solvent, temperature, and the specific nature of the substrate and co-reagent.

Synthesis of Macrocyclic Compounds via Intermolecular and Intramolecular Processes

The electrophilic nature of the carbon atoms in the dibromomethyl groups makes this compound an excellent building block for the synthesis of macrocycles. chemicalbook.com These reactions typically involve the reaction of the tetrabromide with a dinucleophile, such as a bisphenol, diamine, or dithiol. The outcome of the reaction—whether it forms a macrocycle or a linear polymer—is often governed by reaction conditions, particularly the concentration of the reactants.

Under high-dilution conditions, intramolecular cyclization or intermolecular reaction between one molecule of the tetrabromide and one molecule of the dinucleophile is favored, leading to the formation of cyclic compounds. At higher concentrations, polymerization becomes the dominant pathway. The 1,2-disubstitution pattern of the starting material is ideal for creating cyclophane-type structures, where a benzene (B151609) ring is incorporated into a larger ring system. chemicalbook.com

For example, the reaction of 1,2-bis(bromomethyl)benzene (B41939) (a related compound with two fewer bromine atoms) with various nucleophiles is a standard method for synthesizing a wide array of macrocycles, including cyclophanes and crown ethers. chemicalbook.com By extension, this compound can be envisioned to react with dinucleophiles in a similar fashion, with the four bromine atoms providing multiple reaction sites. This could lead to more complex, three-dimensional macrocyclic or cage-like structures. The reaction of precursors like 1,4-bis(bromomethyl)benzene (B118104) to form dimeric and trimeric cyclophanes illustrates the general principle of using poly(bromomethyl)arenes for macrocyclization. researchgate.net

The following table summarizes representative macrocyclization reactions using related poly(bromomethyl)arene precursors.

PrecursorDinucleophileResulting Macrocycle TypeReaction Principle
1,2-Bis(bromomethyl)benzeneBisphenols / CatecholsCrown Ethers / CappedophanesIntermolecular Williamson Ether Synthesis
1,4-Bis(bromomethyl)benzeneDithiolsThiacyclophanesIntermolecular Thioether Formation
1,2-Bis(bromomethyl)benzeneDiaminesAzacyclophanesIntermolecular N-Alkylation
This compoundVarious Dinucleophiles (e.g., dithiols, diamines)Complex Macrocycles / CagesIntermolecular Nucleophilic Substitution

Derivatization and Selective Functionalization Strategies for 1,2 Bis Dibromomethyl 3 Nitrobenzene

Selective Modification of the Dibromomethyl Moieties

The adjacent dibromomethyl groups on the aromatic ring are primary sites for chemical modification. Their transformation often serves as a route to introduce new functionalities. A common and highly useful transformation of gem-dibromomethyl aromatic derivatives is their conversion into aldehydes. researchgate.net This is typically achieved through hydrolysis, which can be performed under various conditions. For instance, treatment with silver nitrate (B79036) in aqueous ethanol (B145695) or simply heating in the presence of water can effectively convert the dibromomethyl groups into formyl groups, yielding 3-nitrobenzene-1,2-dicarbaldehyde.

Another significant reaction is the formation of imines, which can be accomplished by reacting the dibromomethyl groups with primary amines. researchgate.net Furthermore, these moieties can be converted into acetals by reaction with alcohols in the presence of a base. researchgate.net These transformations highlight the utility of the dibromomethyl groups as precursors to various carbonyl-containing functionalities. The reactivity of these groups also extends to the formation of carbon-carbon bonds, for example, in the synthesis of poly(p-phenylenevinylene) (PVP) materials. researchgate.net

TransformationReagents/ConditionsProduct Functional Group
HydrolysisAgNO₃, aq. EtOH or H₂O, heatAldehyde (-CHO)
IminationPrimary Amine (R-NH₂)Imine (-CH=N-R)
AcetalizationAlcohol (R-OH), BaseAcetal (-CH(OR)₂)

Selective Transformations of the Nitro Functionality

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic possibilities of the parent molecule. One of the most common transformations is the reduction of the nitro group to an amine. researchgate.net This can be achieved using various reducing agents, such as palladium on carbon (Pd/C) with hydrogen gas, or metals like zinc in the presence of an acid. researchgate.net The resulting aniline (B41778) derivative opens up a vast array of subsequent reactions, including diazotization followed by Sandmeyer-type reactions to introduce halides, cyano, or other groups. researchgate.net

The nitro group can also be converted into a nitrone through partial reduction with reagents like zinc dust in acetic acid and ethanol. researchgate.net Additionally, under specific conditions, the nitro group can participate in radical hydroamination reactions. researchgate.net The electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring and the adjacent dibromomethyl groups.

TransformationReagents/ConditionsResulting Functional Group
Reduction to AminePd/C, H₂ (1 atm), MeOHAmine (-NH₂)
Reduction to AmineZn, HClAmine (-NH₂)
Transformation to NitroneZn, HOAc, EtOHNitrone
Radical Hydroamination3-methylbut-3-en-1-ol, Fe(acac)₃, PhSiH₃, EtOH; then Zn, HClSubstituted Amine

Regioselective Introduction of Additional Functional Groups

The introduction of new functional groups onto the aromatic ring of 1,2-bis(dibromomethyl)-3-nitrobenzene is governed by the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The two dibromomethyl groups are also deactivating and are generally considered ortho, para-directors, although their steric bulk can influence the position of substitution.

The combined effect of these groups will direct incoming electrophiles to specific positions on the ring. The positions C4, C5, and C6 are available for substitution. The strong deactivating nature of the nitro group at C3 and the deactivating effect of the dibromomethyl groups at C1 and C2 make electrophilic substitution challenging. However, under forcing conditions, substitution may occur, likely at the C5 position, which is meta to the nitro group and para to one of the dibromomethyl groups.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group can activate the ring towards attack by nucleophiles, particularly at positions ortho and para to the nitro group that also bear a leaving group. However, in the parent molecule, there are no suitable leaving groups on the ring itself.

Advanced Synthetic Applications and Building Block Utility of 1,2 Bis Dibromomethyl 3 Nitrobenzene

Precursors for the Construction of Complex Organic Scaffolds

The bifunctional nature of 1,2-bis(dibromomethyl)-3-nitrobenzene, possessing two reactive dibromomethyl groups, renders it an excellent precursor for the synthesis of various complex organic scaffolds, particularly macrocyclic structures. The reactivity of the bromomethyl groups in related compounds in SN2 reactions is well-documented, suggesting a similar utility for the title compound. nih.gov

Derivatives of bis(bromomethyl)benzenes are widely employed in the synthesis of macrocycles. nih.gov These reactions typically involve the reaction of the bis(bromomethyl)arene with a suitable dinucleophile, leading to the formation of a large ring system. The specific geometry of this compound, with the reactive groups in adjacent positions, can be exploited to create macrocycles with unique shapes and cavities. The presence of the nitro group can also influence the electronic properties and conformation of the resulting macrocyclic structures.

While direct examples of macrocyclization using this compound are not extensively reported, the known reactivity of analogous compounds provides a strong basis for its application in this area. The general synthetic strategies are outlined in the table below.

Table 1: General Strategies for Macrocyclization using Bis(bromomethyl)arenes

DinucleophileResulting Macrocycle TypePotential Application
DithiolsThiacrown ethersMetal ion complexation
DiaminesAzacrown ethersAnion recognition
DiolsOxacrown ethersPhase transfer catalysis

Utility in Materials Chemistry for Polymer and Resin Synthesis

Bis(dibromomethyl)arenes are valuable precursors in materials chemistry, particularly for the synthesis of conjugated polymers. These polymers are of significant interest due to their potential applications in electronic and optoelectronic devices. One of the key applications of gem-dibromomethyl aromatic derivatives is in the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives. researchgate.net

The synthesis of PPV from bis(dibromomethyl)arenes typically proceeds via a dehalogenation polymerization reaction. The nitro group in this compound can significantly influence the properties of the resulting polymer. The introduction of a nitro substituent into the polymer backbone can increase the absorption range and lower the band gap of the material. nih.gov This tuning of the electronic properties is crucial for optimizing the performance of organic electronic devices.

The general approach to synthesizing PPV derivatives from bis(dibromomethyl)arenes is presented below.

Table 2: Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives

Reaction TypeTypical Reagents and ConditionsResulting Polymer
Gilch PolymerizationPotassium tert-butoxide, THFSubstituted PPV
Horner-Wadsworth-Emmons ReactionBis(phosphonate) ester, baseSubstituted PPV
Suzuki CouplingVinylboronic acid, Palladium catalystSubstituted PPV

Intermediates for the Synthesis of Specialized Chemical Structures

The dibromomethyl groups of this compound can be readily converted into other functional groups, making it a valuable intermediate for the synthesis of a variety of specialized chemical structures. A primary transformation is the hydrolysis of the dibromomethyl groups to form the corresponding dialdehyde (B1249045). Aromatic dialdehydes are versatile building blocks in their own right, serving as precursors to a wide range of heterocyclic compounds and other complex molecules. researchgate.net

The resulting 3-nitro-1,2-phthalaldehyde can be used in condensation reactions with various nucleophiles to construct nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. frontiersin.orgresearchgate.net For example, reaction with hydrazines can yield phthalazines, while reaction with o-phenylenediamines can afford quinoxalines. The nitro group can be further functionalized, for instance, by reduction to an amino group, which opens up additional avenues for derivatization and the synthesis of more complex structures.

The synthetic utility of the corresponding dialdehyde is summarized in the table below.

Table 3: Synthetic Transformations of 3-Nitro-1,2-phthalaldehyde

ReagentProduct ClassSignificance
HydrazinePhthalazinesBioactive heterocycles
o-PhenylenediamineQuinoxalinesPharmaceutical and material applications
Primary AminesSchiff basesLigands and functional materials
Active Methylene CompoundsCondensed ring systemsDyes and pigments

Green Chemistry Approaches in the Synthesis and Transformations of 1,2 Bis Dibromomethyl 3 Nitrobenzene

Waste Prevention and Atom Economy in Synthetic Protocols

One of the core principles of green chemistry is waste prevention, which is quantitatively measured by concepts like atom economy. rsc.orgprimescholars.com Atom economy evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org The synthesis of 1,2-Bis(dibromomethyl)-3-nitrobenzene is typically achieved through the free-radical bromination of the benzylic methyl groups of 3-nitro-o-xylene. wikipedia.org The choice of brominating agent significantly impacts the atom economy of this process.

The table below compares the theoretical atom economy for the synthesis of this compound from 3-nitro-o-xylene using two different brominating agents.

Table 1: Atom Economy Comparison for the Synthesis of this compound
Brominating AgentReaction EquationFormula Weights of Reactants (g/mol)Formula Weight of Product (g/mol)Formula Weights of Byproducts (g/mol)Theoretical Atom Economy (%)
Molecular Bromine (Br₂)C₈H₉NO₂ + 4 Br₂ → C₈H₅Br₄NO₂ + 4 HBr151.16 + 4(159.81) = 790.40466.754(80.91) = 323.6459.0%
N-Bromosuccinimide (NBS)C₈H₉NO₂ + 4 C₄H₄BrNO₂ → C₈H₅Br₄NO₂ + 4 C₄H₅NO₂151.16 + 4(177.99) = 862.12466.754(99.09) = 396.3654.1%

Development and Application of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional solvents are toxic, environmentally persistent, or contribute to ozone depletion.

The classic Wohl-Ziegler bromination reaction, a cornerstone for synthesizing benzylic bromides, traditionally employs carbon tetrachloride (CCl₄) as the solvent. google.comsciforum.net However, CCl₄ is a known ozone-depleting substance and is carcinogenic, leading to significant restrictions on its use. google.comchemicalforums.com Other chlorinated solvents like chloroform (B151607) and 1,2-dichloroethane (B1671644) (DCE) have also been used but carry their own toxicity concerns. chemicalforums.comechemi.com

Research into greener alternatives has identified several less hazardous solvents for benzylic bromination. Acetonitrile has been shown to be an effective solvent, sometimes improving the yield and reproducibility of the process. google.comorganic-chemistry.orgresearchgate.net Other promising replacements include cyclohexane (B81311), methyl acetate, benzotrifluoride (B45747) (BTF), and diethyl carbonate (DEC), which are considered more environmentally benign. google.comacs.orgresearchgate.netrsc.org These solvents reduce the health and environmental risks associated with traditional halogenated hydrocarbons.

The following table provides a comparison of traditional and alternative solvents for benzylic bromination.

Table 2: Comparison of Solvents Used in Benzylic Bromination
SolventTypeBoiling Point (°C)Key HazardsReference
Carbon Tetrachloride (CCl₄)Traditional77Toxic, Carcinogenic, Ozone-depleting google.comchemicalforums.com
Benzene (B151609)Traditional80Carcinogenic, Flammable chemicalforums.com
1,2-Dichloroethane (DCE)Alternative84Likely Carcinogenic, Toxic echemi.com
AcetonitrileAlternative82Flammable, Toxic organic-chemistry.orgresearchgate.net
Benzotrifluoride (BTF)Alternative102Flammable, Irritant acs.orgresearchgate.net
Diethyl Carbonate (DEC)Alternative126Flammable, Irritant rsc.orgresearchgate.net

An even more effective green chemistry approach is the elimination of solvents altogether. Solvent-free, or neat, reaction conditions can significantly reduce waste, simplify product purification, and lower costs. For benzylic bromination, protocols have been developed that proceed without any solvent. One such method utilizes concentrated solar radiation as an energy source to drive the reaction, proving superior to conventional methods in reaction time and energy needs. researchgate.net Another advanced approach involves continuous-flow photochemical reactors, which can achieve complete conversion under solvent-free conditions, dramatically improving the process mass intensity (PMI). rsc.orgrsc.org The in situ generation of molecular bromine from less hazardous sources like gaseous HBr and a mild oxidizing agent can also be performed without a solvent, with the resulting bromine being used directly for the bromination of aromatic compounds. researchgate.net

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is another key tenet of green chemistry, as it often corresponds to lower carbon emissions and operational costs. The initiation of radical bromination reactions typically requires an external energy input, which can be optimized for greater efficiency.

Free-radical reactions require an initial input of energy to break bonds and generate the initiating radicals. masterorganicchemistry.com This is traditionally accomplished by thermal means (heating the reaction mixture to reflux) or through photochemical initiation, often using high-powered mercury or tungsten lamps (e.g., 500-watt). masterorganicchemistry.comprepchem.com These methods can be energy-intensive and may require long reaction times.

Modern approaches have focused on making this initiation step more efficient. Photochemical initiation is often preferred over thermal methods as it can be more selective and operate at lower temperatures. libretexts.orgdbscience.org The development of continuous-flow photoreactors equipped with highly efficient light-emitting diodes (LEDs) represents a significant advance. rsc.orgrsc.org These systems can provide precise wavelength irradiation (e.g., 405 nm), leading to extremely short residence times (as low as 15 seconds), high throughput, and significantly lower power consumption compared to traditional batch reactors with broad-spectrum lamps. rsc.orgrsc.org Readily available household compact fluorescent lamps (CFLs) have also been demonstrated as a low-cost and efficient energy source for activating these reactions in flow systems. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. Unlike conventional heating, which transfers energy slowly via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. This leads to rapid and uniform temperature increases, often resulting in dramatic reductions in reaction times, from hours to minutes. rsc.orgresearchgate.net

For the benzylic bromination of substituted toluenes, microwave-assisted procedures have been developed that are superior to classical methods in both reaction speed and isolated yield. rsc.orgresearchgate.net When combined with an environmentally friendly solvent like diethyl carbonate, microwave-assisted bromination offers a green and highly efficient synthetic route. rsc.orgresearchgate.net The recyclability of both the solvent and the succinimide (B58015) byproduct (which can be converted back to NBS) further enhances the sustainability of this protocol. rsc.org

The table below summarizes the improvements in energy efficiency achieved through modern synthetic methods.

Table 3: Comparison of Energy Input and Reaction Conditions for Benzylic Bromination
MethodEnergy SourceTypical Reaction TimeKey AdvantagesReference
Traditional ThermalConventional Heating (Reflux)Hours to DaysSimple setup sciforum.net
Traditional PhotochemicalHigh-power UV/Vis LampHoursSelective initiation prepchem.com
Modern Photochemical (Flow)LEDs / CFLsSeconds to MinutesHigh energy efficiency, rapid, high throughput organic-chemistry.orgrsc.orgrsc.org
Microwave-AssistedMicrowave IrradiationMinutesExtremely rapid heating, high yields, reduced side reactions rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1,2-bis(dibromomethyl)-3-nitrobenzene?

Methodological Answer: The compound is synthesized via bromination of m-nitrotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in the presence of AIBN (azobisisobutyronitrile) as a radical initiator. Key parameters include:

  • Temperature : 60°C for bromination, 105°C for oxidation/hydrolysis .
  • Molar Ratios : n(m-nitrotoluene):n(HBr):n(H₂O₂) = 1:2.5:2.5 .
  • Reaction Time : 4 hours for bromination, 8 hours for oxidation .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • X-ray Crystallography : Refine structures using SHELXL97 for high-resolution data, with constrained H-atom parameters and density maps (Δρmax/min ≈ ±1.3 e Å⁻³) .
  • Spectroscopy : Compare experimental IR/NMR data with computational predictions (e.g., Reaxys or Pistachio databases) to resolve ambiguities in nitro or dibromomethyl group assignments .

Critical Note : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities such as 2,2’-(5-(dibromomethyl)-1,3-phenylene)bis(2-methylpropionitrile), a byproduct observed in related syntheses .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Methodological Answer:

  • Software : Use SHELXL97 for refinement, leveraging constraints for H-atoms and anisotropic displacement parameters for heavy atoms (Br, N, O) .
  • Validation : Cross-check with ORTEP-3 for molecular graphics and PLATON for symmetry analysis. Ensure R-factors < 0.05 and data completeness > 95% .

Q. Example Workflow :

Collect data using Bruker SMART/SAINT systems.

Solve structure via direct methods (SHELXS97).

Refine with SHELXL97, incorporating 2259 reflections and 1812 parameters .

Q. How do reaction conditions influence the selectivity of dibromomethyl vs. monobromomethyl byproducts?

Methodological Answer:

  • Radical Control : Optimize AIBN concentration (e.g., 0.8 g per mole of substrate) to suppress undesired monobromination .
  • Kinetic Analysis : Monitor reaction progress via GC-MS to detect intermediates like 1-(dibromomethyl)-3-nitrobenzene versus 1-(bromomethyl)-3-nitrobenzene .

Data Contradiction : Higher H₂O₂ concentrations may increase dibromomethyl yield but risk over-oxidation of the nitro group. Balance with stoichiometric HBr to maintain selectivity .

Q. What computational tools predict feasible synthetic pathways for derivatives of this compound?

Methodological Answer:

  • Database Integration : Use Reaxys and Pistachio_RingBreaker to identify retro-synthetic steps (e.g., nitro group reduction or bromine substitution).
  • Scoring Models : Apply template relevance heuristics with a plausibility threshold of 0.01 to prioritize routes .

Case Study : For fluorinated analogs (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene), computational predictions align with experimental routes involving halogen exchange under acidic conditions .

Q. How can researchers address contradictions in thermal stability data during DSC analysis?

Methodological Answer:

  • Calibration : Validate DSC instruments using certified reference materials (e.g., CRM4601-b for nitrobenzene derivatives) .
  • Comparative Analysis : Cross-reference with phase-change data (Tfus, ΔfusH) from NIST Chemistry WebBook, ensuring measurement uncertainties < ±2°C .

Example : If observed melting points deviate from literature values (e.g., 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid), re-examine purity via HPLC (>95%) or recrystallization .

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